molecular formula C25H30N2O6 B13400982 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B13400982
M. Wt: 454.5 g/mol
InChI Key: QBKSRKYSUKNAMY-UHFFFAOYSA-N
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Description

This compound is a specialized amino acid derivative featuring two orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the third position.
  • Boc (tert-butoxycarbonyl) at the fifth position.

Its (R)-configuration ensures stereochemical specificity, critical for applications in peptide synthesis and drug development. The pentanoic acid backbone allows integration into peptide chains, while the dual protection enables sequential deprotection strategies .

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)

InChI Key

QBKSRKYSUKNAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis of the Chiral Amino Acid Backbone

The core of the synthesis relies on asymmetric methodologies to obtain the (R)-configuration at the 3-position of the amino acid. Several approaches are documented:

  • Chiral Auxiliary or Chiral Catalyst-Mediated Asymmetric Hydrogenation:
    Employing chiral catalysts, such as Rh or Ru complexes with chiral ligands, to asymmetrically hydrogenate precursor unsaturated compounds, yielding the (R)-configured amino acid with high enantiomeric excess.
    Research indicates that asymmetric hydrogenation of suitable unsaturated intermediates derived from amino acid precursors is a reliable route.

  • Chiral Pool Synthesis:
    Starting from naturally occurring chiral compounds like D- or L-serine derivatives, followed by functional group transformations to extend the backbone to the pentanoic acid chain with stereochemical fidelity.

Protection of Amino Groups

  • Fluorenylmethoxycarbonyl (Fmoc) Protection:
    The amino group at the N-terminus is protected with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as Na2CO3 or DIPEA, forming a stable carbamate that is orthogonal to Boc protection.
    This step is crucial for solid-phase peptide synthesis (SPPS) compatibility.

  • Boc Protection of Side-Chain Amino Group:
    The amino group on the side chain is protected with Boc groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically triethylamine or NaHCO3, to prevent undesired reactions during subsequent steps.

Chain Extension and Functionalization

  • Carboxyl Activation and Coupling:
    The carboxylic acid functionality is activated using coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU, facilitating amide bond formation with protected amino intermediates.

  • Introduction of the Fluorenylmethyl Group:
    The fluorenylmethyl group is introduced at the amino terminus via reaction with Fmoc-Cl, ensuring the stereochemistry remains intact.

Stereoselective Key Steps

Representative Synthetic Route

Step Reaction Description Reagents & Conditions Outcome
1 Asymmetric reduction of precursor Chiral Rh or Ru catalyst, H2 (R)-configured amino acid backbone
2 Protection of amino groups Fmoc-Cl, base (Na2CO3) N-Fmoc protected amino group
3 Side-chain amino protection Boc2O, base Boc-protected amino side chain
4 Chain elongation Coupling reagents (HATU, DCC) Extended amino acid chain
5 Functional group modifications Oxidation, alkylation Functionalized backbone
6 Final protection steps Reactions with Fmoc-Cl, Boc2O Fully protected amino acid

Data Tables Summarizing Synthesis Parameters

Parameter Description Typical Conditions References
Enantiomeric Excess >99% for (R)-configuration Chiral catalysts, asymmetric hydrogenation ,
Yield of Final Product 60-85% Multi-step synthesis with purification ,
Protecting Group Stability Stable under peptide coupling conditions Fmoc, Boc Standard peptide chemistry protocols

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it invaluable in solid-phase peptide synthesis.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable peptides makes it useful in the development of peptide-based drugs.

Medicine

In medicine, the compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a candidate for creating drugs with specific biological activities.

Industry

In the industrial sector, the compound is used in the production of synthetic peptides for research and therapeutic purposes. Its role in automated peptide synthesizers highlights its importance in large-scale peptide production.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The compound interacts with various enzymes and molecular targets, facilitating the synthesis of specific peptides and proteins.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key structural analogs differ in substituents, backbone length, or protecting groups:

Compound Name Key Differences Molecular Formula Molecular Weight References
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid Boc replaced by methyl group C₂₆H₃₁NO₄ 437.53
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid Shorter backbone; phenyl substituent C₂₈H₂₇NO₄ 453.52
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Methyl group at position 2 C₂₆H₃₂N₂O₆ 468.54
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid Tert-butoxy phenyl group; methylated amine C₃₁H₃₄N₂O₅ 538.62

Key Observations :

  • Backbone Length : Modifications alter steric hindrance and peptide chain flexibility .
  • Protecting Groups : Boc (acid-labile) vs. Fmoc (base-labile) enable orthogonal deprotection .
  • Substituents : Hydrophobic groups (e.g., phenyl) enhance membrane permeability, while polar groups (e.g., hydroxyl in ) improve solubility .

Comparison of Yields :

  • Analog with tert-butyldisulfanyl group (): Lower yields due to sulfur sensitivity .

Physicochemical Properties

Property Target Compound 5-Methylhexanoic Acid Analog () Tert-Butyldisulfanyl Analog ()
Solubility Moderate in THF/DMF Lower (hydrophobic methyl group) Poor (disulfide instability)
Stability Stable at 2–8°C () Similar Light-sensitive
Reactivity Boc deprotected with TFA Boc deprotection identical Disulfide cleavage under reducing conditions

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, also known as Fmoc-L-Asp(OtBu)-OH, is a derivative of aspartic acid that has gained attention in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H29N3O6
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 220498-02-2

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The tert-butoxycarbonyl (Boc) group also serves a similar protective function.

1. Antimicrobial Activity

Research indicates that derivatives of fluorenyl compounds exhibit significant antimicrobial properties. Notably, similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, compounds with structural similarities to Fmoc derivatives have been reported to inhibit key enzymes involved in the fatty acid biosynthesis pathway of mycobacteria, such as InhA .

2. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Studies have demonstrated that related fluorenyl derivatives can act as inhibitors of falcipain 2, a crucial enzyme for the survival of Plasmodium falciparum, the causative agent of malaria. Inhibitors based on the fluorenyl scaffold have shown IC50 values in the low micromolar range against falcipain 2 without affecting human cathepsin K .

3. Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines, revealing moderate cytotoxicity levels. For example, derivatives exhibited half-maximal cytotoxic concentrations (CC50) ranging from 133 μM to 350 μM against HeLa cells while maintaining selectivity towards targeted pathogens . This selectivity is crucial for developing therapeutic agents that minimize off-target effects.

Case Study 1: Synthesis and Screening

A study synthesized a series of fluorenyl derivatives and screened them for antimicrobial activity against multi-drug resistant strains of M. tuberculosis. The results indicated that certain derivatives exhibited promising activity, leading to further investigations into their mechanisms of action and structure-activity relationships (SAR) .

Case Study 2: Fluorenyl Derivatives as Antimalarials

Another research effort focused on identifying fluorenyl derivatives as inhibitors of falcipain 2. The study highlighted two compounds with significant inhibitory activity against Plasmodium falciparum cultures, suggesting that modifications to the fluorenyl scaffold could enhance efficacy and selectivity against malaria parasites while reducing toxicity to human cells .

Data Tables

Property Value
Molecular FormulaC24H29N3O6
Molecular Weight445.5 g/mol
CAS Number220498-02-2
Antimicrobial ActivityEffective against M. tuberculosis
Enzyme InhibitionInhibits falcipain 2
Compound IC50 (μM) CC50 (μM)
HTS0794064133
HTS0826214.7350

Q & A

Basic: What are the roles of the Fmoc and tert-butoxycarbonyl (Boc) protecting groups in this compound, and how do they influence peptide synthesis?

The compound contains two orthogonal protecting groups: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl). The Fmoc group is base-labile and removed using piperidine, enabling selective deprotection during solid-phase peptide synthesis (SPPS). The Boc group, acid-labile and cleaved with trifluoroacetic acid (TFA), allows sequential deprotection in multi-step syntheses . This dual protection strategy prevents unwanted side reactions (e.g., premature amino group activation) and enables precise control over peptide chain elongation.

Basic: What synthetic strategies are employed to synthesize this compound, and how are reaction conditions optimized?

Synthesis typically involves:

Stepwise coupling : Sequential addition of Fmoc and Boc groups to the pentanoic acid backbone under anhydrous conditions.

Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance solubility and reaction efficiency .

Temperature/pH control : Reactions are performed at 0–25°C to minimize epimerization, with pH adjusted to stabilize intermediates.

Purification : Flash chromatography or preparative HPLC isolates the product, with yields averaging 60–75% .

Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for peptide synthesis) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify stereochemistry (R-configuration) and functional group integrity (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at 468.54 m/z) .

Advanced: How can researchers manage orthogonal deprotection of Fmoc and Boc groups without compromising the compound’s stability?

Sequential deprotection : Use 20% piperidine in DMF to remove Fmoc first, followed by TFA (95% with scavengers like triisopropylsilane) for Boc cleavage .

Condition compatibility : Ensure Boc stability during Fmoc removal by maintaining basic conditions. Avoid prolonged exposure to acids to prevent tert-butyl ester hydrolysis .

Monitoring : Track depletion via UV-Vis (Fmoc removal at 301 nm) or ninhydrin tests for free amines .

Advanced: What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?

  • Acidic conditions : Boc groups hydrolyze at pH < 2, while Fmoc remains stable. Avoid strong acids during Boc retention phases .
  • Basic conditions : Fmoc deprotection at pH > 8.5 can degrade tert-butyl esters. Use mild bases (e.g., piperidine) and short reaction times .
  • Temperature sensitivity : Storage at 2–8°C in anhydrous DMF prevents hydrolysis. Lyophilization extends shelf life .

Advanced: How does this compound function as a building block in solid-phase peptide synthesis (SPPS)?

In SPPS, the compound’s carboxylic acid is anchored to resin via Wang or Rink linkers. The Fmoc group is iteratively removed for coupling to subsequent amino acids, while the Boc group protects side-chain amines until final cleavage. This enables synthesis of complex peptides (e.g., cyclic or branched structures) with high regioselectivity .

Advanced: What strategies resolve enantiomeric impurities introduced during synthesis?

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IA/IB) with hexane/isopropanol gradients to separate R/S enantiomers .
  • Stereoselective synthesis : Employ Evans auxiliaries or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess (ee > 98%) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to proteases or receptors (e.g., ACE inhibitors) using AutoDock Vina. The Fmoc group’s hydrophobicity and Boc’s steric bulk are critical for binding affinity .
  • MD simulations : Analyze stability in aqueous environments (GROMACS) to predict solubility and aggregation tendencies .

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